2-(4-(tert-Butyl)phenyl)thiazolidine

Description

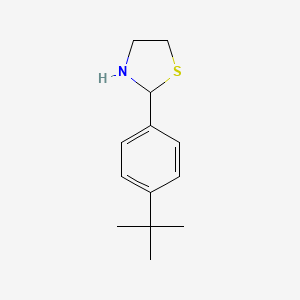

Structure

3D Structure

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NS/c1-13(2,3)11-6-4-10(5-7-11)12-14-8-9-15-12/h4-7,12,14H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUXQRCFZKFOPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2NCCS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408596 |

Source

|

| Record name | 2-(4-tert-Butylphenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210625-01-7 |

Source

|

| Record name | 2-(4-tert-Butylphenyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of 2-(4-(tert-Butyl)phenyl)thiazolidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazolidine heterocycles are pivotal structural motifs in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific derivative, 2-(4-(tert-Butyl)phenyl)thiazolidine. We will explore the foundational principles of its synthesis via the condensation reaction of 4-(tert-butyl)benzaldehyde and cysteamine, detailing a robust, field-proven experimental protocol. Furthermore, this document establishes a full suite of analytical methodologies for the unequivocal structural confirmation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This whitepaper is designed to serve as a practical and authoritative resource for researchers engaged in drug discovery and synthetic chemistry.

Introduction: The Significance of the Thiazolidine Scaffold

The thiazolidine ring, a five-membered saturated heterocycle containing both sulfur and nitrogen atoms, is considered a "privileged scaffold" in drug development.[3] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3][4] The substituent at the C2 position of the thiazolidine ring plays a crucial role in modulating this biological activity. The incorporation of a 4-(tert-butyl)phenyl group at this position introduces a lipophilic, sterically hindered moiety that can enhance binding affinity and influence the pharmacokinetic profile of potential drug candidates. Understanding the synthesis and detailed characterization of this specific analogue is therefore a critical step in the exploration of its therapeutic potential.

Synthesis Pathway: Condensation Chemistry

The most direct and efficient method for synthesizing 2-substituted thiazolidines is the acid-catalyzed condensation reaction between an aldehyde and cysteamine (2-aminoethanethiol).[5][6] This reaction proceeds readily under mild conditions, is atom-economical, and typically results in high yields.[7]

Reaction Principle and Mechanism

The reaction is initiated by the nucleophilic attack of the primary amine of cysteamine on the carbonyl carbon of 4-(tert-butyl)benzaldehyde. This is followed by dehydration to form a Schiff base (iminium ion) intermediate. The key step is the subsequent intramolecular cyclization, where the nucleophilic thiol group attacks the imine carbon, forming the stable five-membered thiazolidine ring.

Visualized Reaction Scheme

The synthesis is a straightforward one-step condensation.

Caption: Synthesis of 2-(4-(tert-Butyl)phenyl)thiazolidine.

Detailed Experimental Protocol

This protocol provides a self-validating system for synthesizing the target compound with high purity.

Materials and Reagents:

-

4-(tert-Butyl)benzaldehyde (1.0 eq)

-

Cysteamine hydrochloride (1.05 eq)

-

Sodium hydroxide (1.05 eq)

-

Ethanol, 200 proof

-

Deionized Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve cysteamine hydrochloride (1.05 eq) in a 1:1 mixture of ethanol and water (20 mL). Add sodium hydroxide (1.05 eq) to the solution to liberate the free base form of cysteamine and stir until fully dissolved.

-

Aldehyde Addition: To the stirred solution, add 4-(tert-butyl)benzaldehyde (1.0 eq) dropwise at room temperature.

-

Scientist's Note: The use of an ethanol/water co-solvent system is crucial for dissolving both the polar cysteamine salt and the nonpolar aldehyde, ensuring a homogeneous reaction mixture.[5] Adding the aldehyde dropwise helps to control any potential exotherm.

-

-

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. The product will often precipitate out of the solution as a white solid.

-

Self-Validation Check: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the aldehyde spot indicates reaction completion.

-

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing and Purification: Wash the collected solid three times with cold diethyl ether (3 x 15 mL) to remove any unreacted aldehyde and other organic impurities.

-

Scientist's Note: Diethyl ether is an excellent solvent for the starting aldehyde but a poor solvent for the thiazolidine product, making it ideal for a purification wash.

-

-

Drying: Dry the purified white solid under vacuum to a constant weight.

Comprehensive Characterization

Unequivocal identification and purity assessment are achieved through a combination of spectroscopic and physical methods. The data presented below are representative values based on analyses of structurally similar compounds.[8][9]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides definitive structural information.

-

Aromatic Protons: Two distinct doublets are expected for the para-substituted phenyl ring.

-

Thiazolidine Protons: The protons on the thiazolidine ring will appear as a set of multiplets. The proton at the C2 position is a key singlet.

-

tert-Butyl Protons: A sharp singlet integrating to nine protons is a characteristic signal for the tert-butyl group.

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum confirms the number and type of carbon atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

The FT-IR spectrum is used to identify key functional groups.

-

N-H Stretch: A moderate absorption band around 3300-3200 cm⁻¹ is characteristic of the secondary amine in the thiazolidine ring.[10]

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the tert-butyl and thiazolidine ring) appear just below 3000 cm⁻¹.

-

C-S Stretch: A weaker absorption in the 700-600 cm⁻¹ region can be attributed to the C-S bond.[11]

-

Mass Spectrometry (MS)

-

Analysis Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Expected Molecular Ion: For the molecular formula C₁₃H₁₉NS, the expected monoisotopic mass is approximately 221.13 m/z. The mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at this value.[12][13]

Data Summary Table

| Analysis | Parameter | Expected Result |

| ¹H NMR | δ 7.40-7.30 (m, 4H) | Aromatic protons (AA'BB' system) |

| δ 5.50 (s, 1H) | C2-H of thiazolidine ring | |

| δ 4.20-4.00 (m, 2H) | -CH₂-S- | |

| δ 3.20-3.00 (m, 2H) | -CH₂-N- | |

| δ 2.10 (br s, 1H) | N-H | |

| δ 1.32 (s, 9H) | tert-Butyl protons | |

| ¹³C NMR | δ ~149, ~139, ~127, ~125 | Aromatic carbons |

| δ ~70 | C2 of thiazolidine ring | |

| δ ~55 | -CH₂-N- | |

| δ ~35 | -CH₂-S- | |

| δ ~34 | Quaternary C of tert-Butyl | |

| δ ~31 | Methyl C of tert-Butyl | |

| FT-IR | ν (cm⁻¹) | ~3250 (N-H stretch), ~2960 (Aliphatic C-H), ~1600 (Aromatic C=C) |

| MS (ESI) | m/z | 222.14 [M+H]⁺ |

| Physical | Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

Overall Experimental Workflow

The entire process from synthesis to final characterization follows a logical and efficient progression.

Caption: Comprehensive workflow from synthesis to characterization.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of 2-(4-(tert-Butyl)phenyl)thiazolidine. The outlined condensation reaction is efficient and proceeds under mild conditions, making it highly accessible for synthetic chemistry laboratories. The comprehensive characterization workflow, employing NMR, FT-IR, and MS, provides a validated framework for confirming the structural integrity and purity of the target compound. This foundational knowledge is essential for any subsequent investigation into the pharmacological properties and potential therapeutic applications of this and related thiazolidine derivatives.

References

- Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements.

- Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus.PubMed Central (PMC).

- The Role of Thiazolidine Derivatives in Modern Chemistry.Source not specified.

- 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.Source not specified.

- Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity.Source not specified.

- optimizing reaction conditions for the condensation of L-cysteine with aldehydes.Benchchem.

- Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evalu

- Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjug

- Reaction mechanism of cysteamine and aldehydes.

- Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds.Source not specified.

- (A) Scheme of the condensation between propionaldehyde and L-cysteine...

- Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives.

- Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease.PubMed Central (PMC).

- X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives.Journal of the American Chemical Society.

- Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets.MDPI.

- Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents.MDPI.

- Mass Spectrometry of Heterocyclic Compounds.

- FT-IR spectrum of 2-(4-methoxyphenyl)

- database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry.docbrown.info.

- Thiazolidine, 2-phenyl- - Optional[Vapor Phase IR] - Spectrum.SpectraBase.

Sources

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 4. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents [mdpi.com]

- 11. op.niscpr.res.in [op.niscpr.res.in]

- 12. researchgate.net [researchgate.net]

- 13. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to the Physicochemical Characterization of 2-(4-(tert-Butyl)phenyl)thiazolidine

Introduction: The Significance of the Thiazolidine Scaffold and the Need for Rigorous Characterization

The thiazolidine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antidiabetic, and antimicrobial properties.[1][2][3] The molecule 2-(4-(tert-Butyl)phenyl)thiazolidine represents a specific embodiment of this class, incorporating a lipophilic tert-butylphenyl group that can significantly influence its biological interactions and pharmacokinetic profile. As with any potential drug candidate, a thorough understanding of its fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful drug development is built. These properties—solubility, melting point, pKa, and lipophilicity—govern everything from formulation and stability to absorption, distribution, metabolism, and excretion (ADME).

This guide provides a comprehensive framework for the detailed physicochemical characterization of 2-(4-(tert-Butyl)phenyl)thiazolidine. It is designed for researchers and drug development professionals, moving beyond simple data reporting to explain the causality behind experimental choices and to provide robust, self-validating protocols for generating high-quality, reliable data.

Molecular Profile and In Silico Predictions

Before embarking on empirical analysis, it is instructive to establish a baseline using computational predictions. These in silico models provide initial estimates that guide experimental design.

Chemical Structure:

-

IUPAC Name: 2-(4-tert-butylphenyl)-1,3-thiazolidine[4]

-

Molecular Formula: C₁₃H₁₉NS[4]

-

Molecular Weight: 221.36 g/mol [4]

The structure features a thiazolidine ring, which contains a secondary amine (a potential basic center), and a phenyl ring substituted with a bulky, non-polar tert-butyl group.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

|---|---|---|

| XLogP3 | 3.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 12.0 Ų | PubChem |

| pKa (strongest basic) | 6.5 ± 0.4 | ChemAxon |

Note: These values are computationally derived and require experimental validation.

Melting Point: A Critical Indicator of Purity and Stability

The melting point is one of the most fundamental physical properties of a solid crystalline compound. A sharp, well-defined melting point range is a primary indicator of high purity, whereas a broad and depressed range suggests the presence of impurities.[5] Its determination is crucial for material identification, quality control, and assessing thermal stability.

Causality of Experimental Design

The standard capillary method is employed for its simplicity, reproducibility, and requirement for only a small amount of sample.[6][7] The key to an accurate measurement lies in controlling the heating rate. A rapid initial ramp is used to approach the approximate melting point, followed by a much slower rate (e.g., 1-2°C/min) through the melting range.[5] This slow ramp ensures that the temperature of the heating block and the sample remain in thermal equilibrium, allowing for a precise observation of the initial and final melting temperatures.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the 2-(4-(tert-Butyl)phenyl)thiazolidine sample is completely dry and finely powdered. If necessary, crush any coarse crystals using a mortar and pestle to ensure uniform heat transfer.[6]

-

Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Set the initial heating rate to a rapid value (e.g., 10°C/min) to quickly approach the expected melting point (based on in silico data or a preliminary rapid test).

-

-

Measurement:

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C/min.

-

Record the Initial Melting Point (T₁): The temperature at which the first drop of liquid becomes visible.

-

Record the Final Melting Point (T₂): The temperature at which the last solid particle melts completely.

-

The melting range is reported as T₁ - T₂.

-

-

Validation and Reporting:

-

Perform the determination in triplicate to ensure reproducibility.

-

Report the melting range as the average of the triplicate measurements.

-

If a mixed melting point determination is needed to confirm identity, mix the sample with a known standard. A depression or broadening of the melting range indicates the substances are not identical.[6]

-

Data Visualization: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Aqueous Solubility: Foundation of Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Insufficient solubility can be a major hurdle in drug development, leading to poor absorption and erratic dosing. The presence of both a lipophilic tert-butylphenyl group and a potentially polar/ionizable thiazolidine ring in the target molecule suggests that its solubility will be highly dependent on pH.

Causality of Experimental Design

A systematic approach is used to classify the compound's solubility, which provides insights into its acidic or basic nature.[8][9] The protocol starts with water to assess intrinsic solubility. Subsequent tests in acidic (5% HCl) and basic (5% NaOH, 5% NaHCO₃) solutions reveal whether the compound can form more soluble salts.[9][10] The choice of NaHCO₃, a weak base, helps distinguish between strong acids (like carboxylic acids, which are soluble) and weak acids (like some phenols, which are not).[8] For our target molecule, solubility in HCl would strongly indicate the basic nature of the thiazolidine nitrogen.

Experimental Protocol: Solubility Classification

-

General Procedure: For each solvent, add approximately 25 mg of the compound to 0.75 mL of the solvent in a test tube. Shake vigorously for 60 seconds.[10][11] Observe if the compound dissolves completely. A compound is deemed "soluble" if it dissolves completely.

-

Step 1: Water Solubility:

-

Test solubility in deionized water.

-

If soluble, test the solution with litmus or a pH meter. A basic pH would confirm the amine's character. Proceed to test ether solubility to determine if it's a small, polar molecule.[10]

-

If insoluble, proceed to Step 2.

-

-

Step 2: 5% HCl Solubility:

-

Test solubility in 5% aqueous HCl.

-

Rationale: The thiazolidine nitrogen is expected to be basic. If it protonates to form a hydrochloride salt, the compound will become significantly more water-soluble.

-

If soluble, the compound is classified as a base (Class B).

-

-

Step 3: 5% NaOH Solubility:

-

If insoluble in water and HCl, test solubility in 5% aqueous NaOH.

-

Rationale: This tests for acidic protons. While the secondary amine is basic, other structural features could potentially be acidic, though this is less likely for the target molecule.

-

If soluble, the compound has acidic properties. Proceed to Step 4.

-

-

Step 4: 5% NaHCO₃ Solubility:

-

If soluble in NaOH, test solubility in 5% aqueous NaHCO₃.

-

Rationale: This differentiates between strong and weak acids. Solubility indicates a strong acid. Insolubility indicates a weak acid.[8]

-

-

Classification: Based on the results, classify the compound according to the solubility flowchart. For 2-(4-(tert-Butyl)phenyl)thiazolidine, the expected result is insolubility in water and NaOH, but solubility in HCl.

Data Visualization: Solubility Classification Flowchart

Caption: Decision tree for solubility classification.

Acid Dissociation Constant (pKa): Quantifying Ionization

The pKa is the pH at which a functional group is 50% ionized. For 2-(4-(tert-Butyl)phenyl)thiazolidine, the secondary amine of the thiazolidine ring is the key ionizable group. Its pKa value is critical for predicting solubility, absorption, and receptor binding, as the charge state of the molecule will change across different physiological pH environments.

Causality of Experimental Design

Potentiometric titration is the gold standard for pKa determination due to its high accuracy and precision.[12][13] The method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[14] The pKa is found at the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated and neutral species are equal.[14] To ensure accuracy, the pH meter must be meticulously calibrated, and the titration should be performed under an inert atmosphere (e.g., nitrogen) to prevent dissolved atmospheric CO₂ from interfering with the measurement, especially when titrating with a base.[13]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Preparation:

-

Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[14]

-

Prepare a standardized solution of 0.1 M HCl (titrant).

-

Prepare the analyte solution: Accurately weigh and dissolve a known amount of 2-(4-(tert-Butyl)phenyl)thiazolidine in a suitable solvent (e.g., water with a co-solvent like methanol if solubility is low) to a final concentration of approximately 1-10 mM. Note that using co-solvents will yield an apparent pKa (pKa') specific to that solvent system.[13]

-

-

Titration Procedure:

-

Place a known volume of the analyte solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[14]

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve (or the peak of the first derivative plot, dpH/dV).

-

The pKa is equal to the pH at the half-equivalence point (Vₑ / 2).[14]

-

-

Validation and Reporting:

-

Perform the titration in triplicate.

-

Report the pKa as the average value ± standard deviation, specifying the temperature and solvent system used.

-

Data Visualization: pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): A Predictor of ADME Profile

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount parameter in drug design. It is typically quantified as the logarithm of the partition coefficient (LogP) for a neutral molecule between n-octanol and water, or the distribution coefficient (LogD) for an ionizable molecule at a specific pH.[15] Given that our target molecule has a basic center, its distribution will be pH-dependent, making LogD at physiological pH (7.4) a particularly relevant parameter.[15][16]

Causality of Experimental Design

Two primary methods are presented: the "gold standard" shake-flask method and the higher-throughput Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

-

Shake-Flask Method: This is a direct equilibrium measurement and is considered the most reliable method.[16][17] It involves dissolving the compound in a biphasic system of n-octanol and water (or buffer for LogD), allowing it to partition, and then measuring the concentration in each phase.[15][18] Pre-saturation of the solvents is critical to prevent volume changes during the experiment.

-

RP-HPLC Method: This indirect method estimates LogP by correlating a compound's retention time on a non-polar stationary phase (like C18) with the known LogP values of a set of standard compounds.[19][20][21] It is much faster and requires less material, making it ideal for screening. The retention factor extrapolated to 100% aqueous mobile phase (log kₒ) often shows the best correlation with LogP.[19][22]

Experimental Protocols

-

Preparation:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[16]

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[16]

-

-

Partitioning:

-

Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each). The final concentration should be within the linear range of the analytical method.

-

Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.

-

-

Phase Separation and Analysis:

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

-

Calculation:

-

Calculate LogD using the formula: LogD = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

-

-

System Setup:

-

Use a C18 reverse-phase column.

-

The mobile phase is typically a gradient of an organic solvent (e.g., methanol or acetonitrile) and water.

-

-

Calibration:

-

Select a set of 5-10 standard compounds with known LogP values that bracket the expected LogP of the test compound.

-

Inject each standard and determine its retention time (tᵣ).

-

Calculate the retention factor (k) for each standard: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time.

-

Create a calibration curve by plotting the known LogP values of the standards against their calculated log k values.

-

-

Sample Analysis:

-

Inject the 2-(4-(tert-Butyl)phenyl)thiazolidine sample under the same chromatographic conditions and determine its retention time and log k.

-

-

Calculation:

-

Interpolate the log k of the test compound onto the calibration curve to estimate its LogP value.

-

Data Visualization: LogP/D Determination Methods

Sources

- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. 2-(4-(tert-Butyl)phenyl)thiazolidine | C13H19NS | CID 5129159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. thinksrs.com [thinksrs.com]

- 7. westlab.com [westlab.com]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 18. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ecetoc.org [ecetoc.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-(tert-Butyl)phenyl)thiazolidine: Synthesis, Properties, and Exploration of Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiazolidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse biological activities. This guide focuses on a specific derivative, 2-(4-(tert-Butyl)phenyl)thiazolidine, providing a comprehensive overview of its chemical identity, synthesis, and physicochemical properties. While specific biological data for this particular molecule is not extensively available in the public domain, we will explore its potential applications in drug discovery by drawing parallels with structurally related compounds and the broader thiazolidine class. This document serves as a foundational resource for researchers interested in synthesizing and investigating the therapeutic potential of this and similar molecules.

Compound Identification and Physicochemical Properties

Chemical Identity:

-

Systematic Name: 2-(4-(tert-Butyl)phenyl)thiazolidine

-

CAS Number: 210625-01-7[1]

-

Molecular Formula: C₁₃H₁₉NS

-

Molecular Weight: 221.36 g/mol [1]

-

Structure:

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Weight | 221.36 g/mol | PubChem[1] |

| Molecular Formula | C₁₃H₁₉NS | PubChem[1] |

| XLogP3 | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 221.123819 g/mol | PubChem[1] |

| Monoisotopic Mass | 221.123819 g/mol | PubChem[1] |

| Topological Polar Surface Area | 41.3 Ų | PubChem[1] |

| Heavy Atom Count | 15 | PubChem[1] |

| Complexity | 209 | PubChem[1] |

Synthesis of 2-(4-(tert-Butyl)phenyl)thiazolidine

The synthesis of 2-substituted thiazolidines is a well-established chemical transformation, typically proceeding via the condensation of an aldehyde with a compound containing a primary amine and a thiol group. For the synthesis of 2-(4-(tert-Butyl)phenyl)thiazolidine, the logical precursors are 4-tert-butylbenzaldehyde and cysteamine (2-aminoethanethiol).

Reaction Scheme:

Caption: Synthesis of 2-(4-(tert-Butyl)phenyl)thiazolidine

Experimental Protocol:

This protocol is a generalized procedure based on established methods for the synthesis of 2-aryl-thiazolidines. Optimization of reaction time, temperature, and purification may be necessary.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-tert-butylbenzaldehyde (1.0 eq).

-

Solvent Addition: Dissolve the aldehyde in a suitable solvent such as ethanol or methanol.

-

Reagent Addition: Add cysteamine hydrochloride (1.0-1.2 eq) to the solution. If starting with the free base, an equivalent of a mild base may be required to neutralize the hydrochloride in situ.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Discovery

While specific biological data for 2-(4-(tert-Butyl)phenyl)thiazolidine is limited, the broader class of thiazolidine derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[2][3][4] The presence of the 4-tert-butylphenyl group can influence the lipophilicity and steric interactions of the molecule with biological targets, potentially modulating its activity and selectivity.

Hypothetical Biological Screening Workflow:

Caption: A general workflow for the biological evaluation of a novel compound.

Potential Therapeutic Areas for Investigation:

-

Anticancer Activity: Numerous thiazolidine derivatives have demonstrated potent anticancer properties.[5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.[5] The lipophilic tert-butyl group on the phenyl ring of 2-(4-(tert-Butyl)phenyl)thiazolidine may enhance its ability to penetrate cell membranes and interact with intracellular targets.

-

Antimicrobial and Antifungal Activity: The thiazolidine ring is a key pharmacophore in various antimicrobial and antifungal agents.[6][7] Investigations into the activity of 2-(4-(tert-Butyl)phenyl)thiazolidine against a panel of pathogenic bacteria and fungi could reveal its potential as an infectious disease therapeutic.

-

Anti-inflammatory Activity: Some thiazolidinone derivatives, a related class of compounds, are known for their anti-inflammatory effects.[3][8] It would be worthwhile to investigate whether 2-(4-(tert-Butyl)phenyl)thiazolidine can modulate inflammatory pathways, for example, by inhibiting key enzymes like cyclooxygenases or by affecting pro-inflammatory cytokine production.

-

Enzyme Inhibition: The thiazolidine scaffold can be modified to target a variety of enzymes. For instance, some derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin production.[9] Other thiazolidine-based compounds have been investigated as inhibitors of kinases and other enzymes relevant to disease.[10]

Commercial Suppliers

2-(4-(tert-Butyl)phenyl)thiazolidine is available from several chemical suppliers for research purposes. It is important to obtain a certificate of analysis (CoA) from the supplier to verify the identity and purity of the compound.

Known Suppliers:

-

BLDpharm

-

Echemi

Note: This is not an exhaustive list, and availability may vary.

Conclusion and Future Directions

2-(4-(tert-Butyl)phenyl)thiazolidine is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for biological screening. While direct evidence of its pharmacological activity is currently lacking in publicly accessible literature, the well-documented and diverse bioactivities of the thiazolidine scaffold provide a strong rationale for its investigation in various therapeutic areas. Future research should focus on the systematic biological evaluation of this compound in a range of in vitro and in vivo models to elucidate its potential as a novel therapeutic agent. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the tert-butylphenyl group and the thiazolidine ring, will be crucial in optimizing its potency and selectivity for any identified biological targets.

References

-

Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & Medicinal Chemistry. 2010 Jan 15;18(2):477-95. Available from: [Link]

-

Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. Molecules. 2022 Jan 27;27(3):888. Available from: [Link]

-

molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4 - Semantic Scholar. Available from: [Link]

-

Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Molecules. 2014 Sep 18;19(9):15005-25. Available from: [Link]

-

A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry. 2020;17(00):-. Available from: [Link]

-

Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules. 2022 Jun 29;27(13):4188. Available from: [Link]

-

Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry. 2010;26(3):1043-8. Available from: [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. 2023 Dec 19;8(50):47935-64. Available from: [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. Available from: [Link]

-

Structure–activity relationships of glitazones with PPARγ. (A) Chemical... ResearchGate. Available from: [Link]

-

Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation. Bioorganic & Medicinal Chemistry Letters. 2004 Nov 1;14(21):5401-5. Available from: [Link]

-

Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Scientific Reports. 2023 Sep 26;13(1):16091. Available from: [Link]

-

Synthesis and Biological Activity of Some New 4-Thiazolidinone Derivatives. ResearchGate. Available from: [Link]

-

Synthesis and Biological Activity Studies of Some Thiazolidinones and Azetidinones. Indian Journal of Pharmaceutical Sciences. 2006;68(1):103-6. Available from: [Link]

-

Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of 2-(4-isobutylphenyl)propionic acid. Molecules. 2014 Sep 18;19(9):15005-25. Available from: [Link]

-

In silico Screening of Thiazolidine 4-one Derivatives for Antitumor Activity. PTB Reports. 2018;4(1):31-6. Available from: [Link]

-

In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. GSC Biological and Pharmaceutical Sciences. 2022 Apr 3;18(3):144-50. Available from: [Link]

-

Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. BMC Chemistry. 2019 Dec;13(1):1-20. Available from: [Link]

-

Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed Central. Available from: [Link]

-

2-(4-(tert-Butyl)phenyl)thiazolidine. PubChem. Available from: [Link]

Sources

- 1. 2-(4-(tert-Butyl)phenyl)thiazolidine | C13H19NS | CID 5129159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 2-(4-(tert-Butyl)phenyl)thiazolidine

This guide provides an in-depth analysis of the spectroscopic techniques required for the structural elucidation and verification of 2-(4-(tert-Butyl)phenyl)thiazolidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights for acquiring and interpreting Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data.

Introduction: The Importance of Structural Verification

2-(4-(tert-Butyl)phenyl)thiazolidine is a heterocyclic compound featuring a p-substituted aromatic ring and a saturated, sulfur- and nitrogen-containing thiazolidine ring. Molecules within this structural class are of significant interest in medicinal chemistry due to the diverse biological activities associated with the thiazolidine scaffold. Rigorous and unambiguous structural confirmation is a prerequisite for any further biological or pharmaceutical development. This is achieved through the synergistic application of multiple spectroscopic methods, each providing a unique piece of the structural puzzle. This guide will detail the expected spectral data for this molecule and explain the causality behind the experimental and interpretative strategies.

Molecular Structure and Predicted Spectroscopic Highlights

Before delving into the data, a preliminary analysis of the molecule's structure is essential to predict its spectroscopic behavior.

-

Key Structural Features:

-

p-tert-Butylphenyl group: A 1,4-disubstituted aromatic ring with a bulky, aliphatic tert-butyl group. This will give rise to characteristic aromatic signals in NMR and IR.

-

Thiazolidine Ring: A five-membered saturated heterocycle containing a secondary amine (N-H) and a thioether (C-S-C) linkage. This ring has three distinct methylene/methine proton environments.

-

Chiral Center: The C2 carbon of the thiazolidine ring (the carbon atom bonded to both sulfur and the phenyl ring) is a chiral center.

-

The following sections will explore how these features manifest in each spectroscopic technique.

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound, providing the most direct evidence of its elemental composition.[1][2][3][4]

Principle of the Technique

MS measures the mass-to-charge ratio (m/z) of ions.[1][3] A molecule is first ionized, forming a molecular ion (M⁺˙ or [M+H]⁺). This ion can then fragment into smaller, characteristic pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the molecule's structure.[1] For a molecule like 2-(4-(tert-Butyl)phenyl)thiazolidine, a soft ionization technique such as Electrospray Ionization (ESI) is preferable to minimize fragmentation and ensure the observation of the molecular ion.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, ions are transferred into the gas phase. ESI is typically run in positive ion mode for this compound, which will readily protonate at the nitrogen atom, yielding the [M+H]⁺ ion.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum and Data Interpretation

The molecular formula for 2-(4-(tert-Butyl)phenyl)thiazolidine is C₁₃H₁₉NS.

-

Molecular Weight:

-

Average Mass: 221.36 g/mol

-

Monoisotopic Mass: 221.1238 g/mol

-

-

Expected Molecular Ion Peak: In ESI-MS (positive mode), the most prominent peak will be the protonated molecule, [M+H]⁺, at m/z ≈ 222.13 .

-

Key Fragmentation Pathways: While ESI is a soft technique, some fragmentation can be induced. The primary fragmentation would likely involve the cleavage of the C-N or C-S bonds in the thiazolidine ring, as this is the most labile part of the molecule. A key fragmentation pathway for benzylamines involves the formation of a stable benzyl cation.[5][6][7][8]

-

Loss of the thiazolidine moiety: Cleavage at the C2-phenyl bond could lead to the formation of the 4-tert-butylbenzyl cation at m/z ≈ 147 . This would be a very stable and likely abundant fragment ion.

-

Ring Opening: Fragmentation of the thiazolidine ring itself can lead to various smaller fragments.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds.[9][10][11][12][13]

Principle of the Technique

Covalent bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the energy corresponding to their natural vibrational frequencies.[9][12] This absorption is recorded by the spectrometer, resulting in a spectrum that shows absorption bands at specific wavenumbers (cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at the characteristic frequencies.

-

Spectrum Generation: The detector measures the attenuated radiation, and a spectrum of absorbance versus wavenumber is generated. A background spectrum of the empty ATR crystal is always taken first and automatically subtracted.

Predicted IR Spectrum and Data Interpretation

The following table summarizes the expected characteristic absorption bands for 2-(4-(tert-Butyl)phenyl)thiazolidine.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3350 - 3300 | Medium, Sharp | N-H Stretch (secondary amine)[14][15][16] |

| ~3100 - 3010 | Weak-Medium | Aromatic C-H Stretch[17][18] |

| ~2960 - 2850 | Strong | Aliphatic C-H Stretch (tert-butyl and CH₂)[18][19] |

| ~1600 & ~1475 | Medium, Sharp | Aromatic C=C Ring Stretches[16][17][20] |

| ~1465 | Medium | CH₂ Scissoring (bending) |

| ~1365 | Medium-Strong | C-H Bending (characteristic of tert-butyl group) |

| ~850 - 800 | Strong | C-H Out-of-Plane Bending (p-disubstituted benzene)[20] |

| ~1250 - 1020 | Medium | C-N Stretch |

| ~750 - 600 | Weak-Medium | C-S Stretch |

The presence of a sharp peak around 3300 cm⁻¹ (N-H), strong aliphatic C-H stretches below 3000 cm⁻¹, and characteristic aromatic peaks (C-H stretch above 3000 cm⁻¹, C=C stretches around 1600/1475 cm⁻¹, and a strong out-of-plane bend around 830 cm⁻¹) would provide strong evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by mapping out the carbon and hydrogen framework.[21][22][23][24]

Principle of the Technique

Atomic nuclei with a property called "spin" (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field. By applying radiofrequency pulses, these nuclei can be made to "flip" between energy states. The precise frequency required for this transition is called the chemical shift (δ) and is highly sensitive to the local electronic environment of each nucleus.[24] The interactions between neighboring nuclei (spin-spin coupling) cause signals to split into distinct patterns (multiplicity), providing information about connectivity.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[25][26][27][28] The deuterated solvent is used to avoid a large interfering solvent signal in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the sample. TMS is chemically inert and provides a reference signal at 0 ppm.

-

Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

-

Experiment Execution: Run the desired NMR experiments (e.g., ¹H, ¹³C, and potentially 2D experiments like COSY or HSQC) by applying the appropriate pulse sequences. The resulting free induction decay (FID) is then Fourier transformed to produce the NMR spectrum.

Predicted ¹H NMR Spectrum and Data Interpretation (400 MHz, CDCl₃)

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment, and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.40 | Doublet | 2H | H-c | Aromatic protons ortho to the thiazolidine group. Deshielded. Appears as a doublet due to coupling with H-d. |

| ~7.30 | Doublet | 2H | H-d | Aromatic protons ortho to the tert-butyl group. Appears as a doublet due to coupling with H-c. |

| ~5.50 | Singlet | 1H | H-a | Methine proton at C2. It is deshielded by both the adjacent sulfur atom and the aromatic ring. Expected to be a singlet as it has no adjacent protons. |

| ~4.20 - 4.00 | Multiplet | 2H | H-e | Methylene protons at C5, adjacent to the sulfur atom. Deshielded by the electronegative sulfur. |

| ~3.20 - 3.00 | Multiplet | 2H | H-f | Methylene protons at C4, adjacent to the nitrogen atom. Deshielded by the electronegative nitrogen. |

| ~2.10 | Broad Singlet | 1H | H-g | Amine proton (N-H). Often appears as a broad signal and its chemical shift can vary with concentration and temperature. |

| 1.32 | Singlet | 9H | H-b | Protons of the three equivalent methyl groups of the tert-butyl substituent. Gives a characteristic strong singlet signal.[29] |

Predicted ¹³C NMR Spectrum and Data Interpretation (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~149 | C-j | Aromatic quaternary carbon bonded to the tert-butyl group. |

| ~140 | C-g | Aromatic quaternary carbon bonded to the thiazolidine ring. |

| ~126 | C-i | Aromatic CH carbons ortho to the tert-butyl group. |

| ~125 | C-h | Aromatic CH carbons ortho to the thiazolidine group. |

| ~70 | C-a | Methine carbon at C2. Deshielded by both sulfur and the aromatic ring. |

| ~55 | C-f | Methylene carbon at C4, adjacent to nitrogen. |

| ~34 | C-k | Quaternary carbon of the tert-butyl group. |

| ~33 | C-e | Methylene carbon at C5, adjacent to sulfur. |

| ~31 | C-b | Methyl carbons of the tert-butyl group.[30][31][32] |

Integrated Spectroscopic Analysis Workflow

Effective structural elucidation relies on integrating the data from all techniques. The following workflow demonstrates this synergistic approach.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The comprehensive analysis using Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a self-validating system for the structural confirmation of 2-(4-(tert-Butyl)phenyl)thiazolidine. MS confirms the molecular weight and formula. IR identifies the essential functional groups, confirming the presence of the amine, aromatic, and aliphatic moieties. Finally, ¹H and ¹³C NMR provide a detailed map of the molecular skeleton, confirming the specific arrangement of atoms and the p-substitution pattern on the aromatic ring. Together, these techniques offer an unambiguous and trustworthy elucidation of the molecular structure, a critical step in the advancement of chemical and pharmaceutical research.

References

-

Microbe Notes. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Retrieved from [Link]

-

Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

-

ChemistryTalk. (2024, December 28). Infrared Spectroscopy: Principles and Applications in Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. Infrared spectra of aromatic rings. Retrieved from [Link]

-

PubMed. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

-

SlidePlayer. The features of IR spectrum. Retrieved from [Link]

-

PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Penguin Random House. (n.d.). Principles of NMR Spectroscopy by David Goldenberg. Retrieved from [Link]

-

Nmr-profiling.com. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: X–H Stretching. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Wiley. (n.d.). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods, 2nd Edition. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.2: Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Excedr. (2024, January 31). What Is Infrared Spectroscopy? Fundamentals & Applications. Retrieved from [Link]

-

Biblio. (n.d.). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods Paperback - 2004. Retrieved from [Link]

-

ResearchGate. (2025, August 6). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. Retrieved from [Link]

-

AIP Publishing. (n.d.). Synthesis of New Scaffolds Thiazolidine-4-One Ring and Characterization from Derivatives of 1,3-Benzodioxole Schiff Bases and it. Retrieved from [Link]

-

Vancouver Island University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

Vancouver Island University. (n.d.). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

eLife. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]

-

International Journal of Advanced Scientific Research. (2025, December 11). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 9.12: Mass Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Wiley. (n.d.). Nuclear Magnetic Resonance. Retrieved from [Link]

-

ResearchGate. (2025, December 5). (PDF) A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative 13 C NMR data of 4-thiazolidinone. Retrieved from [Link]

-

Elsevier. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Microbe Notes. (2024, July 1). Mass Spectrometry Explained: Principle, Steps & Uses. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl alcohol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Scribd. (n.d.). Aromatic Compound IR Spectrum Analysis | PDF | Alkene | Amine. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2016, September 15). Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

YouTube. (2020, June 24). 1H NMR: Structural Elucidation III. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. microbenotes.com [microbenotes.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. microbenotes.com [microbenotes.com]

- 10. Infrared Spectroscopy: Principles and Applications in Organic Chemistry [wisdomlib.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. What Is Infrared Spectroscopy? Fundamentals & Applications [excedr.com]

- 14. Video: IR Frequency Region: X–H Stretching [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. allscientificjournal.com [allscientificjournal.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 21. Principles of NMR Spectroscopy by David Goldenberg: 9781891389887 | PenguinRandomHouse.com: Books [penguinrandomhouse.com]

- 22. wiley.com [wiley.com]

- 23. biblio.com [biblio.com]

- 24. api.pageplace.de [api.pageplace.de]

- 25. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 26. scribd.com [scribd.com]

- 27. organomation.com [organomation.com]

- 28. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 29. acdlabs.com [acdlabs.com]

- 30. spectrabase.com [spectrabase.com]

- 31. scs.illinois.edu [scs.illinois.edu]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 2-(4-(tert-Butyl)phenyl)thiazolidine

This guide provides a comprehensive technical overview of the synthesis, characterization, and prospective crystal structure of 2-(4-(tert-Butyl)phenyl)thiazolidine. While a publicly deposited crystal structure for this specific molecule is not available in the Cambridge Structural Database (CSD) as of the last update, this document outlines the complete workflow required to obtain and analyze its three-dimensional structure.[1][2] It serves as a predictive and methodological resource, grounded in established principles of organic synthesis, crystallography, and spectroscopic analysis.

Thiazolidine derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous bioactive agents.[3][4] The incorporation of a 4-(tert-butyl)phenyl substituent at the 2-position is a strategic design element intended to enhance lipophilicity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. A definitive crystal structure is paramount for understanding its stereochemistry, intermolecular interactions, and for facilitating structure-based drug design.

Part 1: Synthesis and Characterization

The synthesis of 2-(4-(tert-Butyl)phenyl)thiazolidine is most effectively achieved through the cyclocondensation of 4-(tert-butyl)benzaldehyde with cysteamine (2-aminoethanethiol).[5] This well-established reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the thiazolidine ring.

Detailed Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(tert-butyl)benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene.

-

Addition of Reagent: Add cysteamine hydrochloride (1.0-1.2 eq) to the solution, followed by a mild base like triethylamine or sodium acetate to neutralize the hydrochloride and facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to ensure complete conversion. Monitoring the reaction progress can be done using Thin Layer Chromatography (TLC).[4]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up, which may involve extraction with an organic solvent and washing with brine. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 2-(4-(tert-Butyl)phenyl)thiazolidine.

Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.[3]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.3 ppm), the aromatic protons of the phenyl ring, and the methylene protons of the thiazolidine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide evidence for all the carbon atoms in the molecule, including the quaternary carbon of the tert-butyl group and the carbons of the thiazolidine and phenyl rings.

-

Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. The molecular formula for 2-(4-(tert-Butyl)phenyl)thiazolidine is C₁₃H₁₉NS, with an expected molecular weight of approximately 221.36 g/mol .[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching, C-H stretching (aliphatic and aromatic), and C-N and C-S bond vibrations.

Part 2: Crystallization and X-ray Diffraction

Obtaining a high-quality single crystal is often the most challenging step in determining a crystal structure.[7] The choice of solvent and crystallization technique is critical.[8]

Crystallization Methodologies

Several methods can be employed to grow single crystals suitable for X-ray diffraction.[7][9]

| Crystallization Technique | Description | Key Considerations |

| Slow Evaporation | The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly in a dust-free environment.[8] | The choice of solvent is crucial; a solvent in which the compound is moderately soluble is ideal. The rate of evaporation can be controlled by the opening of the vial.[9] |

| Vapor Diffusion | A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is insoluble. | The slow diffusion of the precipitant vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth. |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.[10] | This technique is particularly useful for compounds that are highly soluble in one solvent but insoluble in another. |

| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.[10][11] | The rate of cooling is a critical parameter; slower cooling rates generally lead to larger and higher-quality crystals. |

Experimental Workflow for Crystallization and Structure Determination

Caption: Experimental workflow for structure determination.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, the following steps are performed:[7]

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (to reduce thermal motion) and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final crystal structure.

Part 3: Predicted Structural Features

Based on the known crystal structures of related thiazolidine derivatives, several key structural features can be predicted for 2-(4-(tert-Butyl)phenyl)thiazolidine.[12][13]

Molecular Geometry

Caption: Predicted molecular structure of the compound.

-

Thiazolidine Ring Conformation: The five-membered thiazolidine ring is not planar and is expected to adopt an envelope or twisted conformation.[13] The specific conformation will be determined by the substituents and the packing forces in the crystal lattice.

-

Orientation of the Phenyl Group: The 4-(tert-butyl)phenyl group at the 2-position will have a specific dihedral angle with respect to the thiazolidine ring. This orientation will be influenced by steric hindrance and potential intramolecular interactions.

-

Intermolecular Interactions: In the solid state, the molecules are likely to be held together by a network of intermolecular interactions. These may include N-H···S or N-H···N hydrogen bonds, as well as weaker C-H···π interactions involving the phenyl ring. The bulky tert-butyl group will also play a significant role in the crystal packing.

Quantitative Data Summary (Predicted)

The following table summarizes the expected range for key crystallographic and geometric parameters, based on analogous structures.

| Parameter | Predicted Value/Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry operations within the unit cell. |

| C-S Bond Lengths | 1.80 - 1.85 Å | Typical for single bonds in a thiazolidine ring. |

| C-N Bond Lengths | 1.45 - 1.50 Å | Typical for single bonds in a thiazolidine ring. |

| Dihedral Angle | Variable | The angle between the thiazolidine and phenyl rings, crucial for understanding molecular shape. |

Conclusion

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of 2-(4-(tert-Butyl)phenyl)thiazolidine. While a definitive crystal structure is not yet publicly available, the protocols and predictive analysis herein offer a robust starting point for researchers in medicinal chemistry and materials science. The determination of this crystal structure will provide invaluable insights into its three-dimensional architecture, informing future drug design and development efforts.

References

-

X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). SLOW EVAPORATION. Retrieved from [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2538-2562. DOI: 10.1039/D2CS00697A. Retrieved from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

-

Jones, P. G. (2023). How to grow crystals for X-ray crystallography. IUCrJ, 10(4), 385-396. Retrieved from [Link]

-

Khan, I., et al. (2020). Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies. RSC Advances, 10(32), 19045-19056. Retrieved from [Link]

-

Yennawar, H. P., et al. (2016). Crystal structures of 2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one and trans-2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one 1-oxide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1471-1475. Retrieved from [Link]

-

Al-Wahaibi, L. H., et al. (2017). Crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 2), 249-251. Retrieved from [Link]

-

Patel, N. B., & Patel, H. R. (2023). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Polycyclic Aromatic Compounds, 1-15. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-(tert-Butyl)phenyl)thiazolidine. Retrieved from [Link]

-

Singh, S., et al. (2010). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry, 26(1), 185-190. Retrieved from [Link]

-

Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic and computational investigation of a thiazolidine-2,4-dione compound. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD. Retrieved from [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]

- 3. sciensage.info [sciensage.info]

- 4. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(4-(tert-Butyl)phenyl)thiazolidine | C13H19NS | CID 5129159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. How To [chem.rochester.edu]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 12. Identification of two novel thiazolidin-2-imines as tyrosinase inhibitors: synthesis, crystal structure, molecular docking and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structures of 2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one and trans-2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one 1-oxide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Novel Thiazolidine Derivatives

Introduction: The Therapeutic Potential of Thiazolidine Scaffolds